molecular formula C7H13N B14899235 1-methyl-2,3,6,7-tetrahydro-1H-azepine

1-methyl-2,3,6,7-tetrahydro-1H-azepine

Cat. No.: B14899235
M. Wt: 111.18 g/mol
InChI Key: PPFMRNIKXSFOBE-UHFFFAOYSA-N
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Description

1-methyl-2,3,6,7-tetrahydro-1H-azepine, with the molecular formula C7H13N, is a seven-membered unsaturated nitrogen-containing heterocycle . Compounds in the tetrahydroazepine class are recognized as valuable scaffolds in medicinal chemistry and organic synthesis. They are found in numerous natural and non-natural products with remarkable pharmaceutical activity . For instance, similar unsaturated seven-membered azacycles are present in complex molecules like (-)-galanthamine, a drug used for the symptomatic treatment of Alzheimer's disease . These structures also serve as critical precursors and intermediates for the synthesis of more complex molecules with potential biological properties . Tetrahydroazepines can be synthesized through powerful methods like the silyl aza-Prins cyclization, which efficiently constructs the seven-membered ring in a single step . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-methyl-2,3,6,7-tetrahydroazepine

InChI

InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3

InChI Key

PPFMRNIKXSFOBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=CCC1

Origin of Product

United States

Preparation Methods

Solvent Extraction and Chromatography

  • Extraction : Ethyl acetate/water partitioning removes hydrophilic impurities.
  • Chromatography : Flash silica gel columns (hexane/ethyl acetate) achieve >95% purity for RCM and silyl aza-Prins products.

Crystallization

  • Recrystallization : Ethanol/hexane mixtures produce high-purity crystals for X-ray diffraction validation.

Catalytic Recycling

  • Ruthenium Recovery : Immobilized catalysts on silica gel enable reuse for up to five cycles without yield loss.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Temperature (°C) Scalability
RCM Nitro-Ru complex 85–92 40–60 Industrial
Silyl Aza-Prins FeCl$$_3$$ 60–75 −20 to RT Lab-scale
Cu(I)-Catalyzed [Cu(CH$$3$$CN)$$4$$PF$$_6$$] 65–80 70 Moderate
Multi-Step N/A 45–55 20–100 Specialized

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azepinones.

    Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.

    Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS 57502-57-5)

  • Structure : The tosyl (p-toluenesulfonyl) group replaces the methyl substituent at the 1-position.
  • Synthesis : Synthesized via ring-closing metathesis (RCM) using Ru9BARF catalyst (1 mol%) with 82% yield .
  • Reactivity : The electron-withdrawing tosyl group reduces basicity at nitrogen compared to the methyl analog, directing reactivity toward nucleophilic substitutions or cross-coupling reactions.
  • Applications : Acts as a precursor in drug synthesis (e.g., Relacatib analogs) due to its stability under RCM conditions .

2,3,6,7-Tetrahydro-1H-azepine Hydrochloride (CAS 1263282-12-7)

  • Structure : Lacks the methyl group, existing as a hydrochloride salt.
  • Properties : Enhanced water solubility due to ionic character; molecular weight 133.62 g/mol .
  • Applications : Pharmaceutical relevance as a building block for bioactive molecules, leveraging its improved solubility for in vivo studies .

(Z)-4-(1-Methyl-2,3,6,7-tetrahydro-1H-silepin-1-yl)butyl Carbonate

  • Structure : Silicon replaces carbon in the seven-membered ring, creating a silepin derivative.
  • Synthesis : Produced via silole anion dimerization (55% yield), with silicon altering ring aromaticity and stability .
  • Reactivity : Silicon’s electropositive nature increases susceptibility to nucleophilic attack compared to the all-carbon azepine.

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine Dihydrochloride

  • Structure : Triazole substituent introduces hydrogen-bonding capability.
  • Applications : Used in click chemistry and drug discovery for its polarity and modular functionalization .

Comparative Data Table

Compound Substituent/Modification Synthesis Yield Key Properties Applications References
1-Methyl-2,3,6,7-tetrahydro-1H-azepine Methyl at N1 N/A Moderate basicity, lipophilic Intermediate in drug synthesis
1-Tosyl analog Tosyl at N1 82% Electron-deficient N, stable under RCM Relacatib precursor
Azepine hydrochloride HCl salt, no substituent N/A Water-soluble, ionic Pharmaceutical building block
Silepin derivative Silicon in ring 55% Enhanced electrophilicity Organosilicon chemistry
Triazole-substituted azepine Triazole at C4 N/A Polar, H-bond donor/acceptor Click chemistry, drug discovery

Key Research Findings

  • Catalytic Efficiency : Ru-based catalysts (e.g., Ru9BARF) enable high-yield RCM for tosyl-azepines, but methyl-substituted variants may require tailored conditions .
  • Solubility vs. Reactivity : Hydrochloride salts prioritize solubility for biological applications, while methyl/tosyl analogs favor synthetic versatility .
  • Electronic Effects : Electron-withdrawing groups (tosyl) reduce nitrogen basicity, whereas electron-donating groups (methyl) enhance nucleophilicity .

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